molecular formula C19H15F3N4O3S2 B2583658 N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide CAS No. 897620-55-2

N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2583658
CAS No.: 897620-55-2
M. Wt: 468.47
InChI Key: YAIRRSLCPADSPY-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C19H15F3N4O3S2 and its molecular weight is 468.47. The purity is usually 95%.
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Biological Activity

N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a compound that belongs to the class of thiadiazole derivatives, which have gained attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antiviral properties based on recent research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H16F3N3O3SC_{16}H_{16}F_3N_3O_3S. Its structure features a thiadiazole ring, which is known for its pharmacological significance. The trifluoromethyl group enhances lipophilicity and biological activity, while the phenoxyacetamide moiety contributes to its interaction with biological targets.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance:

CompoundTarget OrganismInhibition Rate (%)Concentration (μg/mL)
51mXanthomonas oryzae pv. oryzicola30%100
51mXanthomonas oryzae pv. oryzae56%100

These results suggest that the compound may possess considerable potential as an antibacterial agent, outperforming some commercial bactericides .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been highlighted in various studies. For example, derivatives similar to this compound have shown promising results against different cancer cell lines:

Cell LineCompoundIC50 (μM)Reference
MDA-MB-231 (Breast Cancer)5-substituted thiadiazoles3.3
HEK293T (Normal Human Cells)5-substituted thiadiazoles34.71

The studies indicate that these compounds can selectively inhibit cancer cell growth while having minimal effects on normal cells.

Antiviral Activity

Recent investigations into the antiviral properties of thiadiazole derivatives suggest they may inhibit viral replication effectively. Some studies report moderate to high antiviral action akin to established antiviral drugs like acyclovir, targeting DNA synthesis in viruses .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiadiazole derivatives against common pathogens such as E. coli and S. aureus. The results demonstrated that certain derivatives exhibited significant inhibition rates compared to control groups .
  • Cancer Cell Viability : A series of experiments conducted on various cancer cell lines revealed that compounds related to this compound significantly reduced cell viability in a dose-dependent manner .

Properties

IUPAC Name

N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3S2/c20-19(21,22)12-5-4-6-13(9-12)23-16(28)11-30-18-26-25-17(31-18)24-15(27)10-29-14-7-2-1-3-8-14/h1-9H,10-11H2,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIRRSLCPADSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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